![molecular formula C26H31NO4 B3742515 N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B3742515.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is a chemical compound that falls under the category of phenethylamine derivatives. It is commonly referred to as 25B-NBOMe or simply NBOMe. This chemical compound has been the subject of scientific research in recent years due to its potential use in various fields such as medicine, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. It has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts in experiments. However, one limitation is its potential for toxicity, which can lead to adverse effects in experimental subjects.
Future Directions
There are several future directions for the study of N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine. One direction is the development of more selective agonists for the 5-HT2A receptor, which could lead to more targeted therapeutic agents for various conditions. Another direction is the study of the potential use of N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine in the treatment of cancer, which could lead to the development of new cancer therapies.
Conclusion:
In conclusion, N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is a chemical compound that has been the subject of scientific research due to its potential use in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this chemical compound.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been the subject of scientific research due to its potential use in various fields. It has been studied for its potential use as a therapeutic agent for various conditions such as depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-27(15-14-20-10-12-23(28-2)25(16-20)29-3)18-22-11-13-24(26(17-22)30-4)31-19-21-8-6-5-7-9-21/h5-13,16-17H,14-15,18-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYKRJBLPXUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.